molecular formula C16H14O2 B14308472 [1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl- CAS No. 111412-13-6

[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-

Cat. No.: B14308472
CAS No.: 111412-13-6
M. Wt: 238.28 g/mol
InChI Key: HZQNRJZKRBMUOZ-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of two formyl groups (dicarboxaldehyde) and two methyl groups attached to the biphenyl structure. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura cross-coupling reactions. This method typically employs palladium catalysts and boronic acids to form the biphenyl structure. The reaction conditions often include the use of solvents such as dioxane and bases like potassium carbonate .

Another method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives in the presence of copper catalysts. This approach is known for its mild reaction conditions and good yields .

Industrial Production Methods

Industrial production of biphenyl compounds often involves large-scale catalytic coupling reactions. The Ullmann reaction, which uses copper as a catalyst, is one of the traditional methods for producing biphenyl compounds. this method requires high temperatures and can have variable yields . Modern industrial methods may also utilize continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 6,6’-dimethyl- is unique due to the presence of both formyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Properties

CAS No.

111412-13-6

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2-(2-formyl-6-methylphenyl)-3-methylbenzaldehyde

InChI

InChI=1S/C16H14O2/c1-11-5-3-7-13(9-17)15(11)16-12(2)6-4-8-14(16)10-18/h3-10H,1-2H3

InChI Key

HZQNRJZKRBMUOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)C2=C(C=CC=C2C=O)C

Origin of Product

United States

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